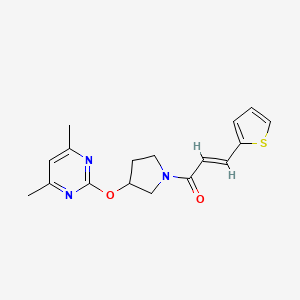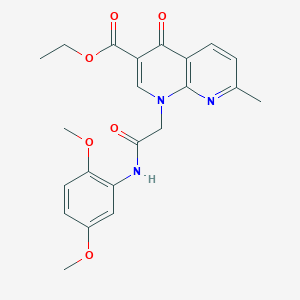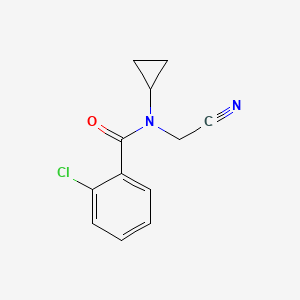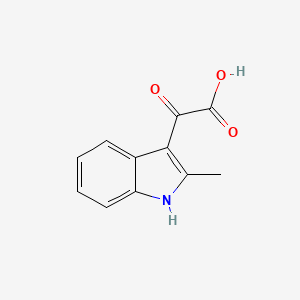![molecular formula C15H14ClN3 B2442299 7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine CAS No. 900265-62-5](/img/structure/B2442299.png)
7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their various biological activities . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms . Pyrimidines are part of many biologically important molecules, including nucleotides and certain vitamins .
Synthesis Analysis
While specific synthesis methods for “7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine” are not available, pyrazolo[1,5-a]pyrimidines in general can be synthesized through various methods . For instance, one study reported the synthesis of similar compounds via a simple synthetic method .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring . This structure is thought to contribute to the compounds’ biological activities .Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and its biological target . Some pyrazolo[1,5-a]pyrimidines have been studied for their anticancer activity, with research suggesting they may work by inhibiting certain enzymes involved in cell proliferation .
Future Directions
The future directions for research on “7-Chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
properties
IUPAC Name |
7-chloro-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-10(2)13-8-14(16)19-15(18-13)12(9-17-19)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXBEHFKEULETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride](/img/structure/B2442218.png)
![2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2442221.png)
![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2442226.png)
![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2442233.png)




